(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C9H13BO3 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[3-ethyl-5-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-5,11-13H,2,6H2,1H3 |
InChI Key |
SUTDSXWBDPUXIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)CO)CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protection Strategies
- Starting from Brominated Phenols: The synthesis often begins with bromophenol derivatives, such as 3-bromophenol or 5-bromophenol variants, depending on the substitution pattern required. Protection of the phenolic hydroxyl group is crucial to avoid side reactions during metallation. Common protecting groups include tert-butyloxycarbonyl (BOC), trimethylsilyl (TMS), benzyl, and tetrahydropyranyl (THP) groups. These groups are chosen for their ease of removal during subsequent hydrolysis steps and their compatibility with industrial scale-up.
Formation of Organometallic Intermediates
Grignard Reagents: The protected bromophenol is converted into a Grignard reagent by reaction with magnesium metal under anhydrous conditions. This organomagnesium intermediate is reactive towards boron electrophiles.
Lithiation: Alternatively, lithiation with n-butyllithium or sec-butyllithium at low temperatures (-77 °C) can be employed to generate aryllithium intermediates. These are highly reactive and can be used to introduce the boron moiety efficiently.
Hydrolysis and Deprotection
Acidic Hydrolysis: The boronic ester intermediate is hydrolyzed under acidic conditions (e.g., with 1 M HCl) to yield the free boronic acid. Simultaneously, protecting groups on the phenol are removed, regenerating the hydroxyl functionality.
Hydrogenolysis: For benzyl-protected phenols, catalytic hydrogenolysis can be used to remove the protecting group post-boronation.
Purification
- The crude boronic acid is typically purified by extraction, washing with brine, drying over anhydrous sodium sulfate, and recrystallization from suitable solvent mixtures such as dichloromethane/methanol.
Detailed Research Outcomes and Yields
For example, synthesis of 3-hydroxyphenylboronic acid from 3-bromophenol via lithiation with sec-butyllithium and reaction with trimethyl borate followed by acidification yields approximately 58%.
Hydroxyphenylboronic acids prepared via Grignard reagents and borate esters with BOC or TMS protection show yields in the range of 60–68%, with good process stability and scalability demonstrated in batch production at the kilogram scale.
A practical example from recent literature describes the synthesis of 3-bromo-4-(hydroxymethyl)benzonitrile, followed by lithiation and reaction with triisopropyl borate at -77 °C, then hydrolysis to yield the corresponding boronic acid intermediate with an isolated yield of about 83% purity after recrystallization.
Summary of Key Preparation Methodology
| Methodology Aspect | Description |
|---|---|
| Starting material | Bromophenol derivatives (3-bromo or 5-bromo substituted) |
| Protection groups | BOC, TMS, benzyl, or THP for phenol protection |
| Organometallic intermediate | Grignard reagent or aryllithium (via n-butyllithium or sec-butyllithium) |
| Boron source | Trimethyl borate or triisopropyl borate |
| Reaction conditions | Low temperature (-77 °C) for lithiation; room temperature for boronation |
| Hydrolysis/deprotection | Acidic hydrolysis (1 M HCl) or hydrogenolysis for benzyl removal |
| Purification | Extraction, drying, recrystallization |
| Yields | Moderate to good (58–68%), scalable for industrial production |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This reaction is the most widely documented application, enabling carbon–carbon bond formation between aryl halides and boronic acids.
Example Reaction :
Substrate : Methyl 6-chloro-3-methyl-pyridine-2-carboxylate
Catalyst : PdCl₂(dppf)·CH₂Cl₂
Base : K₂CO₃
Solvent : 1,4-Dioxane/water (6:1 v/v)
Conditions : 110°C, 2 hours under argon
Yield : 51.4%
| Parameter | Value |
|---|---|
| Catalyst loading | 2.4 mol% |
| Boronic acid equivalence | 1.2 equiv |
| Temperature | 110°C |
| Reaction time | 2 hours |
Key Mechanistic Steps :
-
Oxidative addition : Aryl halide reacts with Pd⁰ to form Pdᴵᴵ complex.
-
Transmetalation : Boronic acid transfers aryl group to Pdᴵᴵ.
The hydroxymethyl group enhances solubility in aqueous mixtures, while the ethyl substituent moderates steric effects during transmetalation .
Copper-Mediated Trifluoromethylation
This reaction introduces CF₃ groups into aromatic systems under aqueous conditions.
Example Reaction :
Substrate : Aryl iodides
Catalyst : CuI
Ligand : 1,10-Phenanthroline
Base : Cs₂CO₃
Solvent : Water
Yield : 74–87% (optimized)
| Condition | Optimization Impact |
|---|---|
| CsF/Cs₂CO₃ (3:2 ratio) | Increased yield to 87% |
| Temperature (-10°C) | Suppressed side reactions |
Role of Boronic Acid :
Forms a tetrahedral boronate complex with CsF, acting as a nucleophilic hydroxyl source. The ethyl group stabilizes intermediates via hydrophobic interactions .
Mitsunobu and Amidation Reactions
The hydroxymethyl group enables functionalization through Mitsunobu (ether synthesis) or amide coupling.
Mitsunobu Example :
Substrate : Hydroxyphenylamino bromopyrazinecarboxylate
Reagents : DIAD, PPh₃
Solvent : THF
Yield : 82% (model reaction)
Amidation Example :
Substrate : Carboxylic acids
Activator : HATU/DIPEA
Solvent : DMF
Conversion : >90% (HPLC)
Multicomponent Reactions
The boronic acid participates in aryne-induced cascades to form polycyclic structures.
Example : Three-component coupling with fluoroisoquinoline and alkynes.
Catalyst : Pd(OAc)₂/XPhos
Solvent : Toluene
Yield : 65–78%
| Component | Role |
|---|---|
| Fluoroisoquinoline | Aryne precursor |
| Alkyne | Coupling partner |
| Boronic acid | Hydroxyl donor |
Stability and Side Reactions
-
Hydrolytic Stability : The hydroxymethyl group forms intramolecular hydrogen bonds with boron, reducing hydrolysis rates (t₁/₂ > 24 hours in pH 7.4 buffer) .
-
Oxidative Deborylation : Occurs under strong acidic conditions (e.g., HNO₃), limiting use in nitration reactions .
Comparative Reactivity Data
| Reaction Type | Yield Range | Key Catalyst | Temperature |
|---|---|---|---|
| Suzuki–Miyaura | 51–89% | PdCl₂(dppf)·CH₂Cl₂ | 100–110°C |
| Trifluoromethylation | 74–87% | CuI/Phenanthroline | -10°C to 25°C |
| Mitsunobu | 70–82% | DIAD/PPh₃ | 0–25°C |
Structural Influences on Reactivity
Scientific Research Applications
Key Properties:
- Molecular Formula: C₉H₁₃BO₃
- Appearance: Off-white crystalline solid
- Solubility: Soluble in water and organic solvents
Applications in Organic Synthesis
Boronic acids are pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is utilized in several key reactions:
Suzuki Coupling Reactions
This compound serves as a reactant in Suzuki coupling reactions, which are essential for synthesizing biaryl compounds. It has been employed to produce biologically active molecules, including inhibitors for Mycobacterium tuberculosis and HIV protease inhibitors effective against drug-resistant strains .
Trifluoromethylation
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is involved in copper-mediated trifluoromethylation, providing a method to introduce trifluoromethyl groups into organic molecules, which is crucial for enhancing biological activity .
Amidation and Mitsunobu Reactions
The compound also participates in amidation reactions and Mitsunobu reactions, expanding its utility in synthesizing complex organic structures .
Medicinal Chemistry Applications
The medicinal applications of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid are noteworthy, particularly concerning its role in drug development.
Anticancer Activity
Research has demonstrated the anticancer properties of boronic acids, including this compound. In vitro studies indicated that derivatives of boronic acids exhibited significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to healthy cells .
Table 1: Cytotoxic Effects on Cancer Cells
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid | 5 | 33 | 95 |
| B5 | 5 | 44 | 71 |
Antiviral Activity
The compound has been explored for its antiviral properties, specifically as a potential inhibitor of HIV protease, contributing to the development of treatments for HIV/AIDS .
Antimicrobial Applications
Antimicrobial studies have shown that (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid exhibits significant activity against various pathogens, including bacteria and fungi. The inhibition zones observed during testing indicate its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 9 |
Material Science Applications
In material science, boronic acids are used to create functional materials due to their ability to form reversible covalent bonds with diols. This property is exploited in developing smart materials and drug delivery systems.
Drug Delivery Systems
Research indicates that conjugates of chitosan with boronic acids can enhance mucoadhesive properties, making them suitable for prolonged drug delivery through mucosal routes .
Mechanism of Action
The mechanism of action of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid in chemical reactions often involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form reversible covalent bonds with enzyme active sites is a key feature .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the ethyl and hydroxymethyl substituents, making it less sterically hindered and less reactive in certain contexts.
3-(Hydroxymethyl)phenylboronic acid: Similar structure but without the ethyl group, leading to different reactivity and steric properties.
3-Ethylphenylboronic acid: Lacks the hydroxymethyl group, affecting its solubility and reactivity in aqueous conditions.
Uniqueness
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both ethyl and hydroxymethyl groups, which influence its reactivity, solubility, and steric properties. These features make it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Biological Activity
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, applications in drug development, and comparative studies with other boronic acids.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a substituted aromatic ring, specifically with an ethyl group and a hydroxymethyl group. This unique structure enhances its solubility and reactivity, making it particularly valuable in both synthetic pathways and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁B O₃ |
| Molecular Weight | 169.99 g/mol |
| pKa | Approximately 8.6 |
Enzyme Inhibition
Boronic acids, including (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid, are known for their ability to inhibit various enzymes such as serine proteases and glycosidases. These enzymes play crucial roles in numerous biological processes, making boronic acids valuable in therapeutic applications. The inhibition mechanism often involves the formation of reversible covalent bonds with the active site of the enzyme, which can lead to decreased enzymatic activity .
Antioxidant Activity
Research indicates that phenylboronic acid derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid demonstrate antioxidant activity comparable to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) in various assays (e.g., DPPH, ABTS) . This property is particularly relevant in mitigating oxidative stress-related diseases.
Anticancer Activity
A study investigated the cytotoxic effects of boronic compounds against prostate cancer cells (PC-3). The results indicated that certain boronic acids significantly reduced cell viability while maintaining higher viability in healthy cells. For example, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells while remaining at 71% for healthy cells . This selective toxicity highlights the potential of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid as a candidate for targeted cancer therapies.
Antimicrobial Properties
In antimicrobial studies, (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid demonstrated activity against various microorganisms, including Staphylococcus aureus and Candida albicans. The inhibition zones measured ranged from 7 to 13 mm depending on the concentration used . These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.
Comparative Analysis with Other Boronic Acids
The following table compares (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylphenylboronic Acid | Methyl group on phenyl | Lacks hydroxymethyl substitution |
| 4-Hydroxyphenylboronic Acid | Hydroxy group at para position | Different reactivity due to hydroxy positioning |
| 2-Naphthaleneboronic Acid | Naphthalene ring system | Larger aromatic system affecting binding |
| 3-Aminophenylboronic Acid | Amino group substitution | Exhibits different biological activity due to amine |
The unique combination of ethyl and hydroxymethyl groups in (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid enhances its solubility and reactivity compared to other boronic acids, making it particularly valuable in specific synthetic pathways and biological interactions.
Q & A
Q. What are the common synthetic routes for (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves:
- Protection/Deprotection Strategies : The hydroxymethyl group may require protection (e.g., using silyl ethers or esters) during boronation to prevent side reactions. For example, pinacol boronic esters are often intermediates, stabilized by diols like pinacol .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with halogenated precursors (e.g., bromo or iodo derivatives) using palladium catalysts. Substituents like ethyl groups can sterically hinder coupling efficiency, necessitating optimized ligand systems .
- Purification : Chromatography or recrystallization is critical due to boronic acid’s propensity for oligomerization. LC-MS/MS methods ensure detection of residual impurities (e.g., unreacted precursors) at <1 ppm levels .
Q. Key Variables :
Q. How can researchers characterize the stability of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid under varying oxidative or aqueous conditions?
Methodological Answer:
- Oxidative Stability : Monitor via ¹H NMR or UV-Vis spectroscopy after exposure to H₂O₂. For example, phenyl boronic esters oxidize to phenols, with 50% conversion times ranging from 5–27 minutes depending on diol affinity .
- Hydrolytic Stability : Conduct kinetic studies in buffered solutions (pH 4–10). Boronic acids equilibrate between trigonal (neutral) and tetrahedral (anionic) forms, affecting reactivity. Use alizarin red S (ARS) affinity assays to quantify diol-binding equilibria .
- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds. Ethyl and hydroxymethyl substituents may lower thermal stability compared to unsubstituted analogs .
Q. Data Interpretation :
- Correlate stability with clogP values: Hydrophobic substituents (e.g., ethyl) enhance membrane permeability but may reduce aqueous solubility .
Advanced Research Questions
Q. How do the ethyl and hydroxymethyl substituents influence the compound’s binding affinity to biological targets (e.g., enzymes or saccharides)?
Methodological Answer:
- Electron-Withdrawing Effects : Ethyl groups (electron-donating) increase boronic acid pKa, favoring tetrahedral boronate formation at physiological pH. This enhances binding to diols (e.g., glycoproteins) via reversible esterification .
- Hydroxymethyl as a Hydrogen-Bond Donor : The -CH₂OH group can form hydrogen bonds with active-site residues (e.g., in proteases or kinases). Docking studies (e.g., AutoDock Vina) predict binding modes, validated by SPR or ITC .
- Case Study : Analogous cis-stilbene boronic acids inhibit tubulin polymerization (IC₅₀ = 21–22 μM), where substituent polarity modulates apoptosis induction in cancer cells .
Q. Experimental Design :
Q. What strategies mitigate contradictions in reactivity data, such as conflicting oxidation rates reported for boronic esters?
Methodological Answer:
- Control Hydrolysis Equilibria : Boronic esters exist in equilibrium with free acid and diol. Use ARS assays to rank diol affinities and decouple hydrolysis from oxidation kinetics .
- Standardize ROS Sources : H₂O₂ concentration, pH, and solvent (e.g., DMSO vs. PBS) significantly impact oxidation rates. For reproducibility, adopt conditions from validated protocols (e.g., 1.2 equiv. H₂O₂ in PBS, pH 7.4) .
- Cross-Validate with Computational Models : DFT calculations predict transition states for oxidation pathways, reconciling empirical data .
Example : Pinacol boronic esters oxidize faster (t₁/₂ = 5 min) than neopentyl glycol analogs (t₁/₂ = 27 min) due to lower diol affinity, independent of clogP .
Q. How can (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid be integrated into stimuli-responsive drug delivery systems?
Methodological Answer:
- Glucose Sensitivity : The boronic acid forms dynamic esters with polyols (e.g., glucose). Design hydrogels where glucose competition triggers drug release, validated by fluorescence quenching of carbon dot-boronic acid conjugates .
- ROS-Responsive Systems : The compound’s oxidation to phenol under H₂O₂-rich environments (e.g., tumor microenvironments) enables controlled release. Monitor via NMR or HPLC to track degradation kinetics .
- Targeted Delivery : Conjugate to antibodies or aptamers via hydroxymethyl group functionalization. Use SPR to optimize binding kinetics to biomarkers like IL-6 or MMP3 .
Q. Validation :
Q. What analytical methods ensure specificity in detecting trace impurities or degradation products of this compound?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases. Monitor [M+H]⁺ ions (exact mass calculated via HRMS) for impurities like methylphenyl boronic acid .
- ²⁹Si NMR : Detect silanol byproducts from protection/deprotection steps .
- ICH Compliance : Validate methods for LOD (≤0.1 ppm), LOQ (≤0.3 ppm), and recovery (90–110%) per ICH Q2(R1) .
Case Study : A validated LC-MS/MS method achieved LOQ = 0.5 ppm for boronic acid impurities in lumacaftor, with RSD <5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
